molecular formula C10H6Br2ClN B598506 3,6-Dibromo-4-chloro-8-methylquinoline CAS No. 1204810-70-7

3,6-Dibromo-4-chloro-8-methylquinoline

Cat. No.: B598506
CAS No.: 1204810-70-7
M. Wt: 335.423
InChI Key: CHPQIUQNPXDEEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Dibromo-4-chloro-8-methylquinoline is a halogenated quinoline derivative characterized by bromine substituents at positions 3 and 6, a chlorine atom at position 4, and a methyl group at position 8. Quinolines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties.

Properties

CAS No.

1204810-70-7

Molecular Formula

C10H6Br2ClN

Molecular Weight

335.423

IUPAC Name

3,6-dibromo-4-chloro-8-methylquinoline

InChI

InChI=1S/C10H6Br2ClN/c1-5-2-6(11)3-7-9(13)8(12)4-14-10(5)7/h2-4H,1H3

InChI Key

CHPQIUQNPXDEEW-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC(=C1)Br)C(=C(C=N2)Br)Cl

Synonyms

4-Chloro-3,6-dibromo-8-methylquinoline

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomerism :

  • 6-Bromo-3,4-dichloro-8-methylquinoline (CAS: 1204810-26-3) differs from the target compound in halogen placement: bromine at position 6 and chlorine at 3 and 4.
  • 4-Chloro-6,7-dimethoxyquinoline replaces bromine with methoxy groups at positions 6 and 7, enhancing solubility due to polar oxygen atoms but reducing electrophilicity compared to halogenated analogs .

Functional Group Variations :

  • Ethyl 6-bromo-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (6h) features a ketone and ester group at positions 4 and 3, respectively. These groups increase hydrogen-bonding capacity and metabolic stability compared to the target compound’s methyl and halogen substituents .
  • 6-Bromo-4,8-dichloro-quinoline-3-carbonitrile (from Biopharmacule’s catalog) includes a nitrile group at position 3, which introduces strong electron-withdrawing effects absent in the target compound .

Physical and Chemical Properties

Compound Name Substituents Melting Point (K) Key Functional Features Reference
3,6-Dibromo-4-chloro-8-methylquinoline Br (3,6), Cl (4), Me (8) Not reported High halogen density, lipophilic
4-Chloro-6,7-dimethoxyquinoline Cl (4), OMe (6,7) 403–404 Polar methoxy groups
6-Bromo-3,4-dichloro-8-methylquinoline Br (6), Cl (3,4), Me (8) Not reported Mixed halogenation, steric hindrance
Ethyl 6-bromo-8-fluoro-4-oxo-... (6h) Br (6), F (8), O (4) Not reported Ketone and ester functionality

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